16+/--Hydroxydehydrotrametenolic acid

Übersicht

Beschreibung

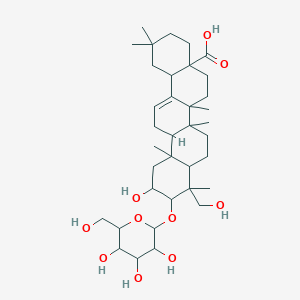

16-Hydroxydehydrotrametenolic acid is a natural product found in Wolfiporia cocos with data available.

Wissenschaftliche Forschungsanwendungen

Quality Evaluation in Traditional Medicine

- Study 1 : This research focused on the quality evaluation of Poria, a traditional Chinese medicine, which included 16α-hydroxydehydrotrametenolic acid as one of the key triterpenoids. The study established specific chromatograms for Poria and quantitatively analyzed its components, demonstrating the importance of these compounds in the quality assessment of traditional medicine (Tian et al., 2019).

Isolation and Structure Elucidation

- Study 2 : This research involved the isolation of lanostane-type triterpene acids, including 3-o-acetyl-16α-hydroxydehydrotrametenolic acid, from the sclerotia of Poria cocos. The study highlights the methodological advances in isolating such compounds and their structural determination, emphasizing the compound's significance in natural product chemistry (Tai et al., 1995).

Analytical and Pharmacokinetic Studies

- Study 3 : This paper doesn't directly discuss 16+/--Hydroxydehydrotrametenolic acid but covers related topics in the field of pharmacokinetics and analytical chemistry, such as the study of phenoxyl radicals and their interactions with various compounds (Kagan et al., 1994).

Application in Drug Delivery Systems

- Study 4 : The research explored the release behavior of 16-doxyl stearic acid (16-DSA) from hydrogels made from bovine serum albumin, which serves as a model for amphiphilic drugs. This study provides insights into the potential pharmaceutical applications of compounds structurally similar to 16+/--Hydroxydehydrotrametenolic acid (Sanaeifar et al., 2020).

Interaction with Lipids

- Study 5 : Here, the focus was on the interaction of 16-(9-anthroyloxy)palmitic acid with different lipids, offering a perspective on the interaction dynamics of similar hydroxy acids with lipid structures, which can be relevant for understanding the behavior of 16+/--Hydroxydehydrotrametenolic acid in biological systems (Nakagaki et al., 1985).

Biochemical Applications

- Study 6-20 : These studies, although not directly focusing on 16+/--Hydroxydehydrotrametenolic acid, delve into various aspects of hydroxy acids and related compounds, providing a broader context for understanding the biochemical and pharmacological relevance of such compounds. These studies cover topics ranging from the synthesis of hydroxy acids, their role in biological systems, and potential therapeutic applications (Kolb et al., 2014; Hoshi et al., 1973; Miyata et al., 2001; Burger et al., 1993; Kumlin et al., 1990; Zeng et al., 2015; El‐Seedi et al., 2012; Weber et al., 2005; Matsumoto et al., 1988; Chen et al., 2011; Nesmeyanov et al., 1960; Pace-Asciak et al., 1984; Serhan et al., 1984; Khaibullin et al., 2009; Akihisa et al., 2009).

Eigenschaften

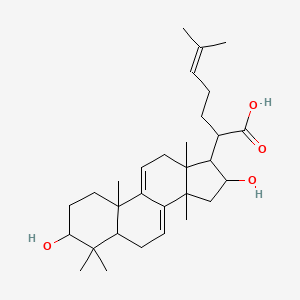

IUPAC Name |

2-(3,16-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methylhept-5-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O4/c1-18(2)9-8-10-19(26(33)34)25-22(31)17-30(7)21-11-12-23-27(3,4)24(32)14-15-28(23,5)20(21)13-16-29(25,30)6/h9,11,13,19,22-25,31-32H,8,10,12,14-17H2,1-7H3,(H,33,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSLKAKROJKMHIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C1C(CC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C)O)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

16+/--Hydroxydehydrotrametenolic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,2,3-Propanetricarboxylicacid,1-[(1S,3S,9R,10S,12S)-13-amino-9,10,12-trihydroxy-1-[(1R,2R)-1-hydroxy-2-methylbutyl]-3-methyltridecyl]ester, (2R)-](/img/structure/B8236073.png)

![3-[3,4-Dihydroxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B8236094.png)

![5,7-Dihydroxy-3-[5-hydroxy-6-(hydroxymethyl)-3,4-bis[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-2-yl]oxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B8236117.png)

![(2R)-2,3-Bis[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]propyl beta-D-galactopyranoside](/img/structure/B8236125.png)

![5,11-Dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B8236140.png)

![(3S,4R)-1-(4-fluorophenyl)-3-[(3R)-3-(2-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one](/img/structure/B8236151.png)

![[1,4',6',12',17',17'-Hexamethyl-18'-(3,4,5-trihydroxyoxan-2-yl)oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docos-13-ene]-3'-yl] acetate](/img/structure/B8236167.png)